Zuclomiphene Exhibits 15-18x Higher Potency for ER Binding Site Inhibition than Enclomiphene
In a direct comparative study of the inhibition of [³H]estradiol binding to the calf uterine estrogen receptor, zuclomiphene demonstrated significantly greater potency than enclomiphene [1]. The study quantified the molar excess of each compound required to achieve inhibition of the receptor's positive cooperative binding.
| Evidence Dimension | Molar excess required for ER binding inhibition |
|---|---|
| Target Compound Data | 45- to 55-fold molar excess |
| Comparator Or Baseline | Enclomiphene: 820- to 900-fold molar excess |
| Quantified Difference | Approximately 15- to 18-fold greater potency for zuclomiphene |
| Conditions | Calf uterine estrogen receptor assay measuring inhibition of positive cooperative [³H]estradiol equilibrium binding |
Why This Matters
This large, quantitative difference in potency at the primary molecular target establishes zuclomiphene as a distinctly more potent ligand than enclomiphene for ER binding site blockade, a crucial consideration for designing dose-response studies.
- [1] THE INHIBITION OF THE ESTROGEN-RECEPTORS POSITIVE COOPERATIVE [H-3]-LABELED ESTRADIOL BINDING BY THE ANTAGONIST, CLOMIPHENE. Scilit. Accessed 2026. View Source
